molecular formula C15H17NO2S2 B2530527 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine CAS No. 343372-78-1

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine

Cat. No.: B2530527
CAS No.: 343372-78-1
M. Wt: 307.43
InChI Key: RYEOOWOHEQXBFJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine (CAS: 478245-43-1) is a pyridine derivative featuring:

  • Methyl groups at positions 4 and 6 of the pyridine ring.
  • A (4-methylphenyl)sulfanyl (thioether) group at position 2.
  • A methylsulfonyl (electron-withdrawing) group at position 3 .

This combination of substituents confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4,6-dimethyl-2-(4-methylphenyl)sulfanyl-3-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-10-5-7-13(8-6-10)19-15-14(20(4,17)18)11(2)9-12(3)16-15/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEOOWOHEQXBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Cyclization

While traditionally used for 1,4-dihydropyridines, modified Hantzsch conditions can yield fully aromatic pyridines. A diketone such as acetylacetone reacts with ammonium acetate and aldehydes under oxidative conditions. For example:
$$
\text{2 Acetylacetone + 4-Methylbenzaldehyde + NH}_4\text{OAc} \xrightarrow{\text{EtOH, 80°C}} \text{Intermediate} \xrightarrow{\text{Oxidation}} \text{4,6-Dimethylpyridine derivative}
$$
This method requires subsequent functionalization at positions 2 and 3.

Kröhnke Pyridine Synthesis

The Kröhnke approach utilizes α,β-unsaturated ketones and enaminones. For instance, reacting 3-(methylthio)propenal with 4-methylbenzaldehyde in the presence of ammonium acetate yields a pyridine precursor.

Chloropyridine Intermediate Route

Commercial availability of 2-chloro-4,6-dimethylpyridine-3-thiol (CAS 343372-80-5) makes it a practical starting material. Subsequent steps involve:

  • Thioether Formation : Nucleophilic aromatic substitution with 4-methylthiophenol.
  • Sulfone Oxidation : Conversion of the 3-thiol group to sulfonyl using hydrogen peroxide or oxone.

Sulfanyl Group Introduction

Nucleophilic Aromatic Substitution

Reaction conditions for substituting 2-chloropyridines with thiophenols:

Parameter Optimal Conditions Yield (%) Source
Catalyst CuI (5 mol%) 78
Base K$$2$$CO$$3$$ -
Solvent DMF at 110°C 85
Reaction Time 12–24 h -

Key side products include bis-arylated derivatives and dechlorinated byproducts. Purification typically involves column chromatography with hexane/ethyl acetate.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–S cross-coupling offers improved regioselectivity:
$$
\text{2-Chloro-4,6-dimethylpyridine + 4-Methylbenzenethiol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Product}
$$
Reported yields reach 92% with ligand-controlled selectivity.

Sulfone Group Formation

Oxidation of Thioethers

Controlled oxidation protocols for converting 3-(methylthio) to 3-(methylsulfonyl):

Oxidizing Agent Conditions Yield (%) Selectivity
H$$2$$O$$2$$/AcOH 0°C, 2 h 88 High
mCPBA CH$$2$$Cl$$2$$, rt, 4 h 95 Moderate
Oxone® H$$_2$$O/MeCN, 50°C 82 High

Over-oxidation to sulfonic acids occurs above 50°C with strong oxidants.

Direct Sulfonylation

Alternative route using sulfonyl chlorides:
$$
\text{3-Lithio-4,6-dimethylpyridine + CH}3\text{SO}2\text{Cl} \rightarrow \text{Sulfonylated product}
$$
This method requires cryogenic conditions (-78°C) and strict moisture control.

Process Optimization and Scalability

Catalytic Enhancements

The patent CN101747283B demonstrates that trifluoromethanesulfonic acid catalysts (0.001–0.5 wt%) improve chloropyridine conversion to 99.5% in methoxylation steps. Analogous applications in sulfanyl group installation could reduce reaction times.

Green Chemistry Approaches

Q-tube-assisted synthesis under high pressure (170°C) achieves 93% yield in cyclocondensation reactions, reducing solvent use by 40% compared to conventional methods.

Analytical Characterization

Critical spectroscopic data for validation:

1H NMR (CDCl$$_3$$):

  • δ 2.35 (s, 6H, C4/C6-CH$$_3$$)
  • δ 2.50 (s, 3H, SO$$2$$CH$$3$$)
  • δ 7.25–7.40 (m, 4H, aromatic H)
  • δ 8.10 (s, 1H, pyridine H5)

MS (EI): m/z 339 [M]$$^+$$ (calc. 339.43)

Industrial-Scale Production Challenges

  • Purification Complexity : Co-elution of regioisomers requires HPLC with C18 columns (ACN/H$$_2$$O 70:30).
  • Oxidation Control : Continuous flow reactors maintain temperature within ±2°C during sulfone formation.
  • Waste Management : POCl$$3$$ neutralization generates 2.5 kg Ca$$3$$(PO$$4$$)$$2$$ per kg product.

Chemical Reactions Analysis

Chloropyrimidine Precursor Modification

A related pyrimidine derivative, 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, is synthesized through:

  • Alkali Methoxide Substitution :

    • Reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with sodium methoxide in toluene (20–60°C, 2–6 hours) .

    • Stoichiometry : 2.05–2.50 molar equivalents of methoxide per mole of precursor .

  • Oxidation :

    • The intermediate 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine undergoes oxidation with hydrogen peroxide (20–35%) in acetic acid, catalyzed by sodium tungstate (70–90°C, 1–6 hours) .

StepReagents/ConditionsYield Optimization
1NaOCH₃, toluene2.1–2.5 eq, 50–60°C
2H₂O₂, Na₂WO₄, AcOH2.1–3 eq, 75–80°C

Functional Group Reactivity

The compound’s sulfanyl (–S–) and methylsulfonyl (–SO₂–) groups enable distinct transformations:

Sulfanyl Group Oxidation

  • The –S– group is oxidized to sulfone (–SO₂–) under strong oxidizing conditions (e.g., H₂O₂/AcOH) .

  • Mechanism : Proceeds via sulfoxide intermediate, with catalytic tungstate enhancing reaction efficiency .

Nucleophilic Aromatic Substitution (NAS)

  • The electron-deficient pyridine ring facilitates substitution at positions 2 and 4:

    • Halogenation : Electrophilic substitution using N-halosuccinimides (NXS) at room temperature (20 min) .

    • Nitration : Achieved with nitric acid/sulfuric acid, preferentially at position 3 .

Reaction TypeReagentsPosition Selectivity
HalogenationNXSPosition 3
NitrationHNO₃/H₂SO₄Position 3

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

Suzuki-Miyaura Coupling

  • The sulfonyl group directs cross-coupling at adjacent positions.

  • Conditions : PdCl₂(dppf), microwave irradiation, hexafluoroisopropanol (HFIP) .

  • Example : Coupling with aryl boronic acids yields biaryl derivatives .

Buchwald-Hartwig Amination

  • Introduces amine moieties via C–N bond formation:

    • Catalyst : Pd(OAc)₂/Xantphos .

    • Substrate : Reacts with primary/secondary amines at 80–100°C .

Methylsulfonyl Reduction

  • The –SO₂CH₃ group is reduced to –SCH₃ using LiAlH₄ or catalytic hydrogenation.

  • Limitation : Over-reduction may lead to desulfurization.

Aldehyde Formation

  • Vilsmeier-Haack formylation introduces –CHO at position 3:

    • Conditions : POCl₃/DMF, 0–5°C .

    • Yield : 52–85%, depending on substituent electronics .

Industrial-Scale Optimization

Key parameters for large-scale synthesis include:

  • Solvent Choice : Toluene for substitution; HFIP for Pd-catalyzed reactions .

  • Catalyst Loading : 0.1–0.2 mol% tungstate for oxidation .

  • Temperature Control : 75–80°C optimal for minimizing byproducts .

Biological Activity Correlation

While not directly a reaction, the compound’s sulfonyl group enhances binding to COX-2 enzymes, as seen in analogous pyrimidines (IC₅₀ = 0.04 μM) . This suggests potential for targeted derivatization in drug development .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications.

Anticancer Properties

Research indicates that 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine may possess anticancer properties by inhibiting specific cancer cell lines. It is believed to interfere with cell proliferation pathways, leading to apoptosis in malignant cells.

Case Study : A study demonstrated that this compound showed significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action involves the modulation of signaling pathways related to cell survival and apoptosis.

ActivityCell Line/ModelIC50 (µM)Comments
Antiproliferative EffectsA549 (Lung Cancer)10Significant reduction in cell viability
Apoptosis InductionMCF7 (Breast Cancer)5Enhanced apoptosis observed

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is critical in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Case Study : In vitro studies indicated that treatment with this compound reduced the levels of inflammatory markers in human cell lines exposed to inflammatory stimuli.

ActivityModelResult
Cytokine InhibitionHuman MacrophagesReduced TNF-alpha production by 40%

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Study : Laboratory tests showed that this compound inhibited the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)Comments
E. coli50 µg/mLEffective against resistant strains
S. aureus30 µg/mLModerate activity observed

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their structural differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Target Compound : 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine - 2: (4-Methylphenyl)sulfanyl
- 3: Methylsulfonyl
C₁₆H₁₈N₂O₂S₂ Electrophilic reactivity; potential arylation agent
4,6-Dimethyl-2-piperidino-3-(4-methylbenzenesulfonyl)pyridine - 2: Piperidino
- 3: 4-Methylbenzenesulfonyl
C₁₉H₂₄N₂O₂S Modified binding interactions due to piperidino group
2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine - 2: Isopropoxy
- 3: Methylsulfonyl
C₁₁H₁₇NO₃S Enhanced solubility; reduced steric hindrance
4,6-Dimethyl-2-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile - 2: Glycosyl sulfanyl
- 3: Nitrile
C₁₈H₂₃N₃O₅S Antiviral activity (TMV); high polarity
3-(2,3-Dimethylbenzenesulfonyl)-4,6-dimethyl-2-isobutoxypyridine - 2: Isobutoxy
- 3: 2,3-Dimethylbenzenesulfonyl
C₁₉H₂₅NO₃S Steric bulk; potential cancer research

Key Comparative Findings

Electronic Effects :
  • The methylsulfonyl group in the target compound and ’s analog increases electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine) . By contrast, the nitrile in ’s 11c enhances electron-withdrawing effects but reduces hydrogen-bonding capacity.
Solubility and Bioavailability :
  • The glycosyl sulfanyl group in 11c () improves water solubility but may hinder membrane permeability due to its bulk . The target compound’s 4-methylphenylsulfanyl group balances lipophilicity and moderate solubility .
Reactivity in Protein Arylation :
  • Bollong et al. () identified 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile as a reactive arylation agent. The target compound’s methylsulfonyl group suggests comparable reactivity, while the sulfanyl group may stabilize intermediates .

Biological Activity

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine is a sulfur-containing heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

  • Chemical Name: this compound
  • Molecular Formula: C15H17NOS2
  • Molecular Weight: 307.43 g/mol
  • CAS Number: 343372-78-1

Synthesis

The synthesis of this compound typically involves multiple organic reactions, including:

  • Cyclocondensation : Combining acetylacetone and thiourea in acidic conditions to form an intermediate.
  • Methylation : Using dimethyl carbonate to introduce methyl groups.
  • Oxidation : Converting the mercapto group to a sulfonyl group using hydrogen peroxide and catalysts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related compounds possess minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL against various bacterial strains .
  • Antifungal Activity : The same compounds demonstrated antifungal effects with MIC values between 7.8 and 5.8 µg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • Cytotoxicity : In vitro studies have revealed that derivatives can inhibit the growth of cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular dynamics simulations indicate that these compounds interact with proteins through hydrophobic contacts, critical for their anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure:

  • Substituents on the Pyridine Ring : The presence of methyl and sulfonyl groups enhances biological activity.
  • Phenyl Ring Modifications : Variations in the phenyl ring substituents significantly affect the compound's efficacy against microbial and cancer cells .

Case Studies

  • Anticancer Study : A study assessed the activity of a series of pyridine derivatives against A-431 cell lines, revealing that modifications to the sulfonamide group significantly improved cytotoxicity .
  • Antimicrobial Screening : Another investigation compared various pyridine derivatives against clinical pathogens, demonstrating that the compound exhibited potent antibacterial effects comparable to established antibiotics .

Q & A

Basic: What are the optimal synthetic routes for preparing 4,6-dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyridine core. A common approach includes:

  • Step 1: Sulfur nucleophilic substitution at the pyridine C2 position using 4-methylthiophenol under basic conditions (e.g., NaH in DMF) to introduce the sulfanyl group .
  • Step 2: Sulfonation at C3 using methylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Step 3: Methylation at C4 and C6 positions via Friedel-Crafts alkylation or using methyl iodide under controlled temperatures (60–80°C) .
    Critical factors include solvent selection (polar aprotic solvents like DMF enhance reactivity) and inert atmosphere to prevent oxidation of sulfur groups .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR resolve methyl and sulfonyl groups, with characteristic shifts:
    • Methyl groups (C4/C6): δ 2.3–2.6 ppm (¹H), δ 18–22 ppm (¹³C).
    • Methylsulfonyl group: δ 3.1 ppm (¹H), δ 40–45 ppm (¹³C) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (calculated for C₁₆H₁₈N₂O₂S₂: ~334.1 g/mol) and fragments related to sulfanyl/sulfonyl cleavages .
  • Infrared (IR) Spectroscopy: Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 2550–2600 cm⁻¹ (C-S stretching) validate functional groups .

Advanced: How can researchers resolve contradictory crystallographic data arising from molecular flexibility in this compound?

Methodological Answer:
The compound’s sulfanyl and sulfonyl groups introduce conformational flexibility, complicating X-ray diffraction. Strategies include:

  • High-Resolution Data Collection: Use synchrotron radiation or low-temperature (100 K) crystallography to improve data resolution .
  • Refinement Tools: Employ SHELXL for restrained refinement of flexible groups, applying similarity restraints on phenyl rings and thermal displacement parameters .
  • Complementary Techniques: Pair crystallography with DFT-optimized molecular geometries to validate torsion angles and bond lengths .

Advanced: What mechanistic insights guide the study of this compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinetic Assays: Use fluorogenic substrates or stopped-flow methods to measure inhibition constants (Ki) for target enzymes (e.g., kinases or proteases). The sulfonyl group may act as a hydrogen-bond acceptor, while the pyridine core facilitates π-π stacking .
  • Molecular Docking: Perform simulations with AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on interactions between the methylsulfonyl group and catalytic residues (e.g., serine in hydrolases) .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified sulfanyl/sulfonyl groups to isolate pharmacophoric contributions .

Advanced: How can computational modeling address challenges in predicting this compound’s reactivity under varying conditions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model reaction pathways (e.g., sulfonation energetics). B3LYP/6-31G* level optimizes geometries and transition states .
  • Solvent Effects: Apply COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents like DMF that stabilize ionic intermediates .
  • Degradation Studies: Combine HPLC-MS with quantum mechanical calculations to predict hydrolytic or oxidative degradation products, focusing on sulfonyl group stability .

Basic: What are the key considerations for optimizing reaction yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Purity: Use column chromatography or recrystallization after each step to remove byproducts (e.g., unreacted thiophenol) .
  • Catalyst Screening: Test Pd/C or CuI for coupling steps; sulfonation reactions may require stoichiometric AlCl₃ .
  • In Situ Monitoring: Employ TLC or inline IR to track reaction progress and minimize over-reaction of sensitive groups .

Advanced: How does the electronic nature of the sulfonyl group influence this compound’s chemical reactivity?

Methodological Answer:
The electron-withdrawing methylsulfonyl group:

  • Activates Pyridine Core: Enhances electrophilicity at C2 and C4 positions, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Stabilizes Transition States: In Diels-Alder reactions, the sulfonyl group lowers LUMO energy, accelerating cycloaddition rates .
  • Redox Sensitivity: Cyclic voltammetry reveals irreversible oxidation peaks at ~1.2 V (vs. Ag/AgCl), indicating susceptibility to oxidative degradation .

Basic: What solvent systems are recommended for recrystallizing this compound to achieve high purity?

Methodological Answer:

  • Binary Solvents: Use ethanol/water (7:3) or ethyl acetate/hexane (1:1) for gradual crystallization, minimizing inclusion of sulfonyl-containing impurities .
  • Temperature Gradient: Dissolve the compound at 60°C in ethanol, then cool to 4°C overnight to yield needle-like crystals suitable for XRD .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate protein targets from cell lysates, followed by LC-MS/MS identification .
  • CRISPR Knockout Models: Compare activity in wild-type vs. enzyme-knockout cell lines to confirm target specificity .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for sulfonation steps to improve heat transfer and reduce exothermic risks .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) in methylation steps to enhance sustainability .
  • Process Analytical Technology (PAT): Use inline NMR or Raman spectroscopy for real-time monitoring of critical intermediates .

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